molecular formula C26H26N4O2 B4578479 2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B4578479
M. Wt: 426.5 g/mol
InChI Key: JBKVFLNRXWPKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of β-carboline derivatives typically involves complex organic reactions that can include cyclization, acetylation, and dihydroxylation steps. For instance, the total syntheses of β-carboline alkaloids have been described to involve thermal electrocyclic reactions and Stille coupling reactions, which are crucial for constructing the β-carboline N-oxides and further derivatization to achieve the desired compounds (Kanekiyo et al., 2001). These methods highlight the complexity and versatility in the synthesis pathways for β-carboline derivatives.

Molecular Structure Analysis

The molecular structure of β-carbolines, including our compound of interest, features a tricyclic core consisting of a pyridine ring fused to an indole ring. This structure is pivotal in determining the compound's chemical reactivity and interaction with biological targets. X-ray diffraction analysis provides insights into the molecular and crystal structures, revealing the conformational flexibility and hydrogen-bonding capabilities of these molecules, which are essential for their biological activities (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

β-Carbolines undergo a variety of chemical reactions, reflecting their rich chemical properties. These can include N-alkylation, acetylation, and oxidation reactions, which modify the β-carboline core to produce derivatives with distinct chemical properties. For instance, the oxidation of β-carbolines to β-carbolinium cations illustrates the compound's ability to undergo redox reactions, which is significant for its biological functions (Herraiz et al., 2007).

Physical Properties Analysis

The physical properties of β-carbolines, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are influenced by the molecular structure and substituents on the β-carboline core. Studies on the crystal structure and molecular packing of β-carboline derivatives provide valuable information on the intermolecular interactions and stability of these compounds (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of β-carbolines are characterized by their reactivity towards nucleophiles, electrophiles, and their redox behavior. These properties are pivotal for the compound's biological activities and pharmacological effects. For example, the electrophilic and nucleophilic sites within the β-carboline molecule can interact with biological macromolecules, leading to various biological outcomes (Herraiz et al., 2007).

Scientific Research Applications

Neuropharmacological Activities

Research on tetrahydro-beta-carbolines (THBCs) and beta-carbolines (βCs) often explores their neuropharmacological activities. For example, studies have investigated the presence of THBCs in human urine and rat brain, examining their relationship with dietary sources and alcohol consumption, without finding evidence that alcohol consumption increases THBC formation in the brain (Matsubara et al., 1986). Additionally, the urinary excretion of enantiomers of a related compound suggests enzymatic metabolism in humans, indicating a potential for influencing neuropharmacological effects (Tsuchiya et al., 1994).

Metabolic Pathways

The metabolic pathways of beta-carboline derivatives have been explored, showing how these compounds are processed in the body. For instance, research on the pharmacokinetics of two partial benzodiazepine receptor agonistic beta-carboline derivatives in healthy volunteers reveals insights into how these substances are metabolized and cleared from the human body (Krause & Dorow, 1993).

Potential Therapeutic Applications

Some studies hint at potential therapeutic applications of beta-carbolines. For example, research into the blockade of the development of analgesic tolerance to morphine by psychological stress through a benzodiazepine receptor-mediated mechanism highlights the complex interplay between beta-carbolines, stress, and pain management (Tokuyama et al., 1989).

Dietary and Environmental Exposures

Studies on the absorption, metabolism, and excretion of certain beta-carboline derivatives following consumption of cooked meals show the potential dietary sources and the body's response to these compounds (Kulp et al., 2000). These insights are crucial for understanding the environmental and dietary factors influencing the presence and effects of beta-carbolines in humans.

properties

IUPAC Name

2-(2-ethyl-6-methylpyridin-3-yl)oxy-1-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2/c1-3-20-23(12-11-17(2)28-20)32-16-24(31)30-15-13-19-18-8-4-5-9-21(18)29-25(19)26(30)22-10-6-7-14-27-22/h4-12,14,26,29H,3,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKVFLNRXWPKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC(=O)N2CCC3=C(C2C4=CC=CC=N4)NC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 2
Reactant of Route 2
2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 3
Reactant of Route 3
2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 4
Reactant of Route 4
2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 5
2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Reactant of Route 6
2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline

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